molecular formula C20H23NO4 B1197658 Isocorydine CAS No. 36284-37-4

Isocorydine

Cat. No.: B1197658
CAS No.: 36284-37-4
M. Wt: 341.4 g/mol
InChI Key: QELDJEKNFOQJOY-ZDUSSCGKSA-N
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Description

Isocorydine is a naturally occurring xanthophyll carotenoid, closely related to lutein. It is known for its antioxidant properties and is found in various plants, particularly in green leafy vegetables. This compound plays a crucial role in the human body, especially in maintaining eye health by protecting against age-related macular degeneration.

Preparation Methods

Synthetic Routes and Reaction Conditions

Isocorydine can be synthesized through several methods, including the extraction from natural sources and chemical synthesis. One common method involves the extraction from marigold petals using supercritical fluid extraction. This method is preferred due to its efficiency and eco-friendliness . The extracted lutein esters are then saponified to yield free luteanine.

Industrial Production Methods

Industrial production of luteanine often involves the use of microalgae, which are cultivated in controlled environments to produce high yields of luteanine. The microalgae are harvested, and luteanine is extracted using solvents such as ethanol and water. The extracted luteanine is then purified and crystallized for use in various applications .

Chemical Reactions Analysis

Types of Reactions

Isocorydine undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for various applications.

Common Reagents and Conditions

    Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.

    Reduction: Reduction of luteanine can be achieved using reducing agents such as sodium borohydride.

    Substitution: Substitution reactions often involve the use of halogens or other electrophiles to modify the luteanine molecule.

Major Products Formed

The major products formed from these reactions include various derivatives of luteanine, which can be used in different scientific and industrial applications.

Scientific Research Applications

Isocorydine has a wide range of scientific research applications:

Mechanism of Action

Isocorydine exerts its effects primarily through its antioxidant properties. It scavenges free radicals and protects cells from oxidative damage. In the human body, luteanine is absorbed into the retina, where it helps filter harmful blue light and protects against oxidative stress. The molecular targets of luteanine include various enzymes and receptors involved in oxidative stress pathways .

Comparison with Similar Compounds

Isocorydine is similar to other carotenoids such as lutein, zeaxanthin, and beta-carotene. it is unique in its specific antioxidant properties and its ability to protect against blue light. Unlike beta-carotene, luteanine does not convert to vitamin A in the body, making it safer for consumption in large amounts .

List of Similar Compounds

  • Lutein
  • Zeaxanthin
  • Beta-carotene
  • Astaxanthin

This compound’s unique properties make it a valuable compound in various fields, from medicine to industry. Its ability to protect against oxidative stress and blue light sets it apart from other similar compounds.

Properties

IUPAC Name

(6aS)-1,2,10-trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-21-8-7-12-10-15(24-3)20(25-4)18-16(12)13(21)9-11-5-6-14(23-2)19(22)17(11)18/h5-6,10,13,22H,7-9H2,1-4H3/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QELDJEKNFOQJOY-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=C3C(=C(C=C4)OC)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201023580
Record name Isocorydine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201023580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (S)-Isocorydine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030184
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

475-67-2
Record name (+)-Isocorydine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=475-67-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isocorydine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000475672
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isocorydine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201023580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOCORYDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B5E87JEOX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (S)-Isocorydine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030184
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

185 °C
Record name (S)-Isocorydine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030184
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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